3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole is a chemical compound characterized by its complex molecular structure, which includes a pyrazole ring substituted with a sulfonyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,5-dimethylpyrazole and 2,3,4-trimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, under reflux conditions. A base, such as triethylamine, is often used to neutralize the by-products.
Purification: The product is purified through techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using larger reactors and continuous flow systems to ensure consistent product quality and yield. Process optimization techniques, such as reaction monitoring and control, are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Substitution reactions at the pyrazole ring can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, 3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole is being investigated for its therapeutic properties. It may have applications in treating various diseases, including inflammation and cancer.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the pyrazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents.
Sulfonyl Compounds: Compounds containing sulfonyl groups with varying structures.
Methylated Phenyl Compounds: Phenyl compounds with different patterns of methylation.
Uniqueness: 3,5-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its reactivity and stability make it distinct from other similar compounds, allowing for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3,5-dimethyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-7-14(13(5)12(9)4)19(17,18)16-11(3)8-10(2)15-16/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBURZVTYWTTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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